molecular formula C8H7ClF2O B2469815 [3-Chloro-4-(difluoromethyl)phenyl]methanol CAS No. 2470436-63-4

[3-Chloro-4-(difluoromethyl)phenyl]methanol

Cat. No.: B2469815
CAS No.: 2470436-63-4
M. Wt: 192.59
InChI Key: VWEJBNQZKWAANO-UHFFFAOYSA-N
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Description

[3-Chloro-4-(difluoromethyl)phenyl]methanol is an organic compound with the molecular formula C8H7ClF2O. It is a white powder with a molecular weight of 192.59 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-4-(difluoromethyl)phenyl]methanol typically involves the reaction of 3-chloro-4-(difluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol . The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group, yielding the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-4-(difluoromethyl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-Chloro-4-(difluoromethyl)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-Chloro-4-(difluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of the chloro and difluoromethyl groups can affect the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-Chloro-4-(difluoromethyl)phenyl]methanol is unique due to the specific positioning of the chloro and difluoromethyl groups, which can influence its chemical reactivity and interaction with biological molecules. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[3-chloro-4-(difluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEJBNQZKWAANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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